Cas no 941888-73-9 (N-(2,4-dichlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide)
N-(2,4-dichlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide Chemical and Physical Properties
Names and Identifiers
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- N-(2,4-dichlorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide
- N-(2,4-dichlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
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- Inchi: 1S/C17H16Cl2N2O3S/c18-13-5-8-16(15(19)11-13)20-17(22)12-3-6-14(7-4-12)21-9-1-2-10-25(21,23)24/h3-8,11H,1-2,9-10H2,(H,20,22)
- InChI Key: IVHQPXWPHZJELC-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(Cl)C=C1Cl)(=O)C1=CC=C(N2CCCCS2(=O)=O)C=C1
N-(2,4-dichlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2781-0089-2μmol |
N-(2,4-dichlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide |
941888-73-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2781-0089-5μmol |
N-(2,4-dichlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide |
941888-73-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2781-0089-10μmol |
N-(2,4-dichlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide |
941888-73-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2781-0089-20μmol |
N-(2,4-dichlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide |
941888-73-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2781-0089-1mg |
N-(2,4-dichlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide |
941888-73-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2781-0089-2mg |
N-(2,4-dichlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide |
941888-73-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2781-0089-3mg |
N-(2,4-dichlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide |
941888-73-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2781-0089-4mg |
N-(2,4-dichlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide |
941888-73-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2781-0089-5mg |
N-(2,4-dichlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide |
941888-73-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2781-0089-10mg |
N-(2,4-dichlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide |
941888-73-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(2,4-dichlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on N-(2,4-dichlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
N-(2,4-Dichlorophenyl)-4-(1,1-Dioxo-1λ6,2-Thiazinan-2-Yl)Benzamide: A Comprehensive Overview
N-(2,4-Dichlorophenyl)-4-(1,1-dioxo-1λ6,2-thiazinan-2-yl)benzamide, identified by the CAS registry number 941888-73-9, is a complex organic compound with a unique structure and potential applications in various fields. This compound belongs to the class of benzamides, which are derivatives of benzene carboxylic acids. The molecule features a benzamide core with substituents that include a dichlorophenyl group and a thiazinan ring system. These structural elements contribute to its distinct chemical properties and reactivity.
The thiazinan ring system in this compound is particularly interesting due to its sulfur-containing heterocyclic structure. Thiazinans are six-membered rings containing one sulfur atom and one nitrogen atom. In this case, the thiazinan ring is in the 1,1-dioxo form, which adds an additional oxygen atom to the sulfur atom in the ring. This modification can influence the electronic properties of the molecule and potentially enhance its stability or reactivity under certain conditions. The presence of the dichlorophenyl group further diversifies the compound's chemical behavior by introducing electron-withdrawing chlorines at positions 2 and 4 of the phenyl ring.
Recent studies have explored the synthesis and characterization of similar compounds with thiazinan moieties. For instance, researchers have reported on the use of thiazinans as building blocks in medicinal chemistry due to their potential as bioisosteres or as part of larger drug-like molecules. The substitution pattern on the benzamide core can significantly impact its pharmacokinetic properties, making it a promising candidate for drug development.
From a synthetic standpoint, the preparation of N-(2,4-dichlorophenyl)-4-(1,1-dioxo-1λ6,2-thiazinan-2-yl)benzamide involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. The synthesis typically begins with the preparation of the dichlorobenzoyl chloride intermediate, which is then subjected to nucleophilic substitution or coupling reactions to introduce the thiazinan moiety. The optimization of these steps is crucial for obtaining a stable and functional compound.
The application of this compound extends beyond traditional organic synthesis into areas such as materials science and catalysis. For example, its ability to form coordination complexes with metal ions has been explored for potential use in catalytic systems or as precursors for metal-organic frameworks (MOFs). Additionally, its electronic properties make it a candidate for use in organic electronics or optoelectronic devices.
Recent advancements in computational chemistry have also provided deeper insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have been employed to study its frontier molecular orbitals and reactivity trends under different conditions. These studies suggest that the compound exhibits favorable electronic characteristics for participation in various chemical transformations.
In terms of biological activity, preliminary assays have indicated that this compound may possess moderate inhibitory effects on certain enzymes or cellular pathways. However, further research is required to fully understand its pharmacological profile and potential therapeutic applications.
The study of compounds like N-(2,4-dichlorophenyl)-4-(1,1-dioxo-1λ6,2-thiazinan-2-yl)benzamide continues to be an active area of research due to their structural complexity and potential utility across multiple disciplines. As new synthetic methodologies emerge and computational tools become more sophisticated, our understanding of these compounds will undoubtedly deepen.
In conclusion, this compound represents an intriguing example of how structural diversity can lead to versatile chemical behavior. Its unique combination of functional groups positions it as a valuable tool for researchers in organic chemistry, materials science, and pharmacology alike.
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